molecular formula C5H8FNO3 B13030385 (3S,4S)-3-Amino-4-fluorotetrahydrofuran-3-carboxylicacid

(3S,4S)-3-Amino-4-fluorotetrahydrofuran-3-carboxylicacid

Cat. No.: B13030385
M. Wt: 149.12 g/mol
InChI Key: SKOMSHHLONMKBX-NQXXGFSBSA-N
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Description

(3S,4S)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique tetrahydrofuran ring structure, which includes an amino group and a fluorine atom, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid typically involves stereoselective reactions to ensure the correct chiral configuration. One common method includes the use of aldol reactions catalyzed by enzymes such as aldolases, which provide high stereoselectivity . Another approach involves the use of organocatalytic addition reactions under specific conditions to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of biocatalysts can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino or fluorine groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3S,4S)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4S)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to active sites and preventing substrate access. Additionally, it can interact with proteins and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-3-Hydroxy-4-fluorotetrahydrofuran-3-carboxylic acid
  • (3S,4S)-3-Amino-4-chlorotetrahydrofuran-3-carboxylic acid
  • (3S,4S)-3-Amino-4-methyltetrahydrofuran-3-carboxylic acid

Uniqueness

(3S,4S)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid is unique due to the presence of both an amino group and a fluorine atom on the tetrahydrofuran ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H8FNO3

Molecular Weight

149.12 g/mol

IUPAC Name

(3S,4S)-3-amino-4-fluorooxolane-3-carboxylic acid

InChI

InChI=1S/C5H8FNO3/c6-3-1-10-2-5(3,7)4(8)9/h3H,1-2,7H2,(H,8,9)/t3-,5-/m1/s1

InChI Key

SKOMSHHLONMKBX-NQXXGFSBSA-N

Isomeric SMILES

C1[C@H]([C@](CO1)(C(=O)O)N)F

Canonical SMILES

C1C(C(CO1)(C(=O)O)N)F

Origin of Product

United States

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